{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride
Description
Historical Context of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic scaffolds have gained prominence in drug discovery over the past decade due to their ability to address challenges associated with molecular flatness and conformational flexibility. Early applications of spiro compounds focused on their capacity to mimic natural product architectures, enabling interactions with biological targets that traditional planar molecules could not achieve. The inherent three-dimensionality of spiro systems, such as those featuring oxygen or nitrogen heteroatoms, enhances their ability to occupy diverse binding pockets in enzymes and receptors.
The rise of spirocyclic derivatives in the 2010s coincided with advances in synthetic chemistry that allowed for efficient construction of these complex frameworks. For example, the development of catalytic cyclization methods enabled the synthesis of spirooxindoles and spiroazepines, which demonstrated activity against neurological and inflammatory targets. By 2021, spiro compounds had expanded into antioxidant research, with studies highlighting their ability to scavenge free radicals and mitigate oxidative stress in cellular models. These developments underscored the adaptability of spiro scaffolds in addressing multifactorial diseases.
Structural and Functional Significance of {6-Oxaspiro[3.5]nonan-7-yl}methanamine Hydrochloride
This compound (CAS: 2094483-40-4) exemplifies the structural ingenuity of spirocyclic amines. Its molecular framework consists of a 6-oxaspiro[3.5]nonane core fused to a methanamine group, with the hydrochloride salt enhancing solubility for pharmacological applications. The spiro junction at position 7 creates a rigid bicyclic system that reduces conformational entropy, potentially improving target binding specificity compared to flexible linear amines.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈ClNO | |
| Molecular Weight | 191.70 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Room temperature | |
| Synthetic Yield (Step 4) | 65% (hydrogenation step) |
The compound’s synthetic route, as detailed in patent CN113214290A, involves four key steps: (1) chloroacetylation of 3-((benzylamino)methyl)oxetane-3-ol, (2) base-mediated cyclization, (3) lithium aluminum hydride reduction, and (4) catalytic hydrogenation to remove the benzyl protecting group. This methodology emphasizes the importance of inert atmospheres and controlled stoichiometry, particularly in the cyclization step where sodium hydride acts as a base to facilitate ring formation.
Functionally, the primary amine group enables nucleophilic substitution reactions, making the compound a versatile intermediate for constructing amides, Schiff bases, or urea derivatives. The oxygen atom in the spiro ring may participate in hydrogen bonding interactions, a feature leveraged in the design of kinase inhibitors and GPCR modulators.
Research Objectives and Scope
Current research on this compound focuses on three primary objectives:
Synthetic Optimization : Improving the efficiency of the hydrogenation step, which currently achieves 65% yield in the final stage. Strategies under investigation include alternative catalysts (e.g., palladium on carbon vs. platinum oxide) and solvent systems.
Biological Profiling : Preliminary studies suggest structural parallels to spirocyclic antioxidants capable of neutralizing DPPH and ABTS radicals. Research aims to quantify its radical scavenging capacity through standardized assays like FRAP and ORAC.
Structural Diversification : Leveraging the primary amine for derivatization to create focused libraries targeting neurological and metabolic disorders. For example, coupling with carboxylic acids could yield novel amide-based protease inhibitors.
Table 2: Comparative Analysis of Synthetic Methods
Properties
IUPAC Name |
6-oxaspiro[3.5]nonan-7-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-8-2-5-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHXOGBPERTNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(OC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like NaOH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of {6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. This compound may also interact with enzymes, altering their function and affecting metabolic pathways .
Comparison with Similar Compounds
Key Properties :
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its spirocyclic architecture. Below is a detailed comparison with analogous spirocyclic and methanamine derivatives:
Spirocyclic Compounds with Oxygen/Nitrogen Heteroatoms
Key Observations :
- Spiro Ring Size : Smaller spiro systems (e.g., 2.5 vs. 3.5) reduce steric bulk but may limit conformational flexibility .
- Heteroatom Placement : Swapping oxygen and nitrogen alters polarity, solubility, and binding affinity. For example, azaspiro derivatives exhibit enhanced basicity compared to oxaspiro analogs .
Methanamine Derivatives with Functionalized Aromatic Systems
Key Observations :
Solubility and Stability
- {6-Oxaspiro[3.5]nonan-7-yl}methanamine HCl: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the oxygen atom’s polarity .
- Diazaspiro Analogs: Higher water solubility (e.g., 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one HCl) due to increased hydrogen-bonding capacity .
Biological Activity
{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride, also known as N-(7-oxaspiro[3.5]nonan-1-yl)methanamine hydrochloride, is a synthetic organic compound with a unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include effects on various cellular pathways and interactions with specific molecular targets.
- Molecular Formula : C9H17ClN2O
- IUPAC Name : (7-oxaspiro[3.5]nonan-1-yl)methanamine hydrochloride
- Molecular Weight : 192.70 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the following mechanisms:
- Hydrogen Bonding : The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
- Hydrophobic Interactions : The spirocyclic structure allows for unique binding interactions that may enhance its affinity for certain receptors or enzymes.
Biological Activity Overview
Research has explored the biological activity of this compound in various contexts, including:
1. Antiproliferative Effects
Studies have indicated that compounds with similar spirocyclic structures can exhibit antiproliferative properties against cancer cell lines. For instance, derivatives of spirocyclic amines have shown promising results in inhibiting the growth of melanoma cells, suggesting potential applications in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| {6-Oxaspiro[3.5]nonan-7-yl}methanamine | B16F10 | TBD | |
| N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide | A375 | TBD |
2. Neuroprotective Properties
Preliminary studies suggest that spirocyclic compounds can provide neuroprotection in rodent models of ischemic stroke by reducing infarct volume and promoting neuronal survival.
| Treatment | Infarct Volume (mm³) | Control Volume (mm³) |
|---|---|---|
| Spirocyclic Compound | 26.2 ± 9.7 | 63.4 ± 4.2 |
| DMSO Control | 60.2 ± 14.2 | TBD |
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of this compound against various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
Case Study 2: Neuroprotection in Ischemia
In an animal model, administration of this compound resulted in a marked reduction in brain damage post-stroke, highlighting its potential as a neuroprotective agent.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms spirocyclic structure and amine proton integration .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 205.58 g/mol as per theoretical calculations) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹) .
How can researchers address challenges in achieving enantioselective synthesis of this compound derivatives?
Advanced Research Question
The rigidity of the spirocyclic core complicates stereocontrol. Strategies include:
- Chiral Auxiliaries : Temporarily introduce chiral groups during synthesis to direct stereochemistry .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru, Pd) to achieve enantiomeric excess .
- Kinetic Resolution : Exploit differential reaction rates of enantiomers using enzymes or chiral catalysts .
What strategies are effective in resolving contradictions in reported biological activities across different studies?
Advanced Research Question
Discrepancies often arise due to:
- Purity Variability : Use HPLC to standardize compound purity (≥98% for in vitro assays) .
- Assay Conditions : Optimize buffer pH, temperature, and cell lines (e.g., HEK293 for receptor studies vs. SH-SY5Y for neuroprotection) .
- Target Specificity : Validate interactions via competitive binding assays (e.g., radioligand displacement) to confirm selectivity .
How does the spirocyclic structure influence reactivity in substitution reactions compared to non-spiro analogs?
Advanced Research Question
The spirocyclic scaffold imposes steric constraints and electronic effects:
- Steric Hindrance : Reduces accessibility to the amine group, slowing nucleophilic substitution .
- Ring Strain : Enhances reactivity in ring-opening reactions (e.g., with electrophiles like alkyl halides) .
- Electronic Effects : The oxygen atom in the oxaspiro ring stabilizes transition states via lone-pair donation, accelerating specific reactions .
What in vitro models are appropriate for elucidating the neuroprotective mechanisms of this compound?
Advanced Research Question
- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity .
- Microglial Activation Assays : Measure anti-inflammatory effects via TNF-α/IL-6 suppression .
- Receptor Binding Studies : Use radiolabeled ligands (e.g., [³H]MK-801) to evaluate NMDA receptor modulation .
How can computational chemistry predict binding affinities of derivatives with biological targets?
Advanced Research Question
- Molecular Docking : Simulate ligand-receptor interactions (e.g., with serotonin transporters) using software like AutoDock .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives .
- MD Simulations : Analyze stability of ligand-target complexes over nanosecond timescales .
What functionalization reactions are applicable to this compound, and what products are typically obtained?
Basic Research Question
- N-Alkylation : React with alkyl halides to produce secondary amines (e.g., N-methyl derivatives) .
- Acylation : Introduce acetyl groups using acetic anhydride for prodrug synthesis .
- Oxidation : Convert the amine to a nitro group for SAR studies .
- Ring-Opening : React with strong acids to generate bicyclic ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
